

Crystallization Techniques for Obtaining Dasabuvir Sodium Crystals: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dasabuvir sodium*

Cat. No.: *B3214004*

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This document provides detailed application notes and protocols for the crystallization of **Dasabuvir sodium**, a non-nucleoside NS5B polymerase inhibitor used in the treatment of Hepatitis C. The information is compiled from publicly available scientific literature and patents, offering insights into the preparation of the stable crystalline Form I of **Dasabuvir sodium** monohydrate.

Introduction

Dasabuvir is a potent antiviral agent characterized by low aqueous solubility. To enhance its dissolution and oral bioavailability, it is formulated as a monosodium monohydrate salt.^{[1][2]} This crystalline form, designated as Form I, is the stable and manufactured form of the drug substance.^[3] The control of crystallization is critical to ensure the desired polymorphic form, particle size distribution, and purity, all of which can impact the drug product's performance.

This document outlines two primary methods for the crystallization of **Dasabuvir sodium**: anti-solvent crystallization and cooling crystallization with seeding.

Data Presentation

The following table summarizes the key parameters and outcomes of the described crystallization methods.

Parameter	Method 1: Anti-Solvent Crystallization	Method 2: Cooling Crystallization with Seeding
Starting Material	Dasabuvir free acid	Crude Dasabuvir sodium
Solvent System	Isopropanol (Solvent), n-Heptane (Anti-solvent)	Ethanol, Water
Sodium Source	Sodium Hydroxide	Not Applicable (starting from salt)
Temperature Profile	Dissolution at elevated temperature, followed by controlled addition of anti-solvent at a maintained temperature, then cooling.	Dissolution at elevated temperature, followed by a controlled cooling ramp.
Seeding	Not explicitly mentioned, but can be incorporated.	Yes, with Dasabuvir sodium Form I crystals.
Key Process Controls	Rate of anti-solvent addition, temperature, stirring speed.	Cooling rate, seeding temperature, and seed loading.
Typical Yield	High (specific values not publicly disclosed)	High (specific values not publicly disclosed)
Purity	High (specific values not publicly disclosed)	High (specific values not publicly disclosed)
Final Product	Dasabuvir Sodium Monohydrate (Form I)	Dasabuvir Sodium Monohydrate (Form I)

Experimental Protocols

Method 1: Anti-Solvent Crystallization of Dasabuvir Sodium

This protocol is based on the principles of salt formation followed by anti-solvent addition to induce crystallization, as inferred from process patents.^[1]

Objective: To prepare crystalline **Dasabuvir sodium** monohydrate (Form I) from Dasabuvir free acid.

Materials:

- Dasabuvir free acid
- Isopropanol (IPA)
- n-Heptane
- Sodium Hydroxide (NaOH), aqueous solution (e.g., 1N)
- Crystallization reactor with temperature and stirring control

Protocol:

- Dissolution and Salt Formation:
 - Charge the crystallization reactor with Dasabuvir free acid and isopropanol.
 - Heat the mixture with stirring to achieve complete dissolution. A temperature of 50-60°C is typically suitable.
 - Slowly add one equivalent of aqueous sodium hydroxide solution to the stirred solution. This will form the sodium salt of Dasabuvir in situ.
- Anti-Solvent Addition:
 - Maintain the temperature of the solution.
 - Slowly add n-heptane (the anti-solvent) to the reactor over a period of 1-2 hours. The addition of n-heptane will reduce the solubility of **Dasabuvir sodium**, leading to nucleation and crystal growth.
 - The ratio of isopropanol to n-heptane is a critical parameter and should be optimized to control particle size and yield.

- Cooling and Crystal Maturation:
 - After the anti-solvent addition is complete, cool the slurry slowly to ambient temperature (e.g., 20-25°C) over 2-4 hours.
 - Continue stirring the slurry at this temperature for an additional 2-4 hours to allow for crystal maturation and to maximize the yield.
- Isolation and Drying:
 - Isolate the crystals by filtration.
 - Wash the filter cake with a pre-determined mixture of isopropanol and n-heptane to remove residual impurities.
 - Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Cooling Crystallization with Seeding

This protocol focuses on the purification of crude **Dasabuvir sodium** via cooling crystallization, a common industrial practice for controlling crystal size and form.

Objective: To purify crude **Dasabuvir sodium** and control the crystal form to Form I through seeded cooling crystallization.

Materials:

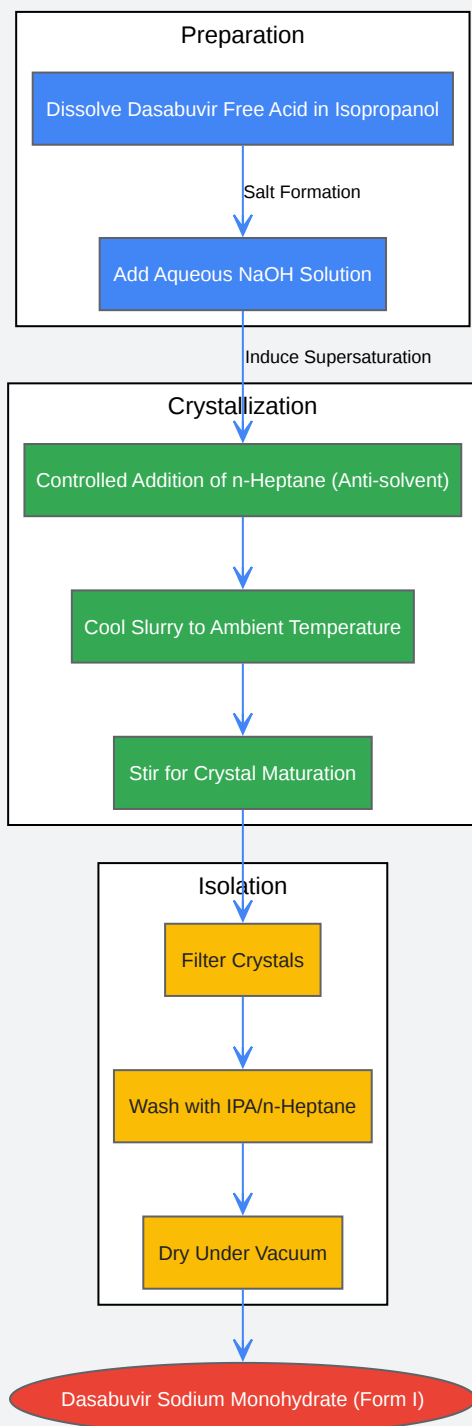
- Crude **Dasabuvir sodium**
- Ethanol
- Purified Water
- **Dasabuvir sodium** Form I seed crystals
- Crystallization reactor with temperature and stirring control

Protocol:

- Dissolution:
 - Charge the crystallization reactor with crude **Dasabuvir sodium**, ethanol, and a specific amount of water. The water content is crucial for obtaining the monohydrate form.
 - Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C).
- Seeding:
 - Cool the solution to a predetermined seeding temperature (e.g., 50-55°C). The solution should be supersaturated at this temperature.
 - Introduce a small quantity (e.g., 0.1-1.0% w/w of the solute) of **Dasabuvir sodium** Form I seed crystals into the solution. This will promote the growth of the desired crystalline form and prevent spontaneous nucleation of other forms.
- Controlled Cooling:
 - Initiate a controlled cooling ramp to a lower temperature (e.g., 20-25°C) over a period of 4-8 hours. A slow cooling rate is generally preferred to avoid excessive secondary nucleation and to promote the growth of larger, more uniform crystals.
- Crystal Maturation:
 - Hold the slurry at the final temperature with stirring for 2-4 hours to allow for complete crystallization and to improve the crystal properties.
- Isolation and Drying:
 - Isolate the crystals by filtration.
 - Wash the filter cake with a cold ethanol/water mixture.
 - Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) to obtain pure **Dasabuvir sodium** monohydrate (Form I).

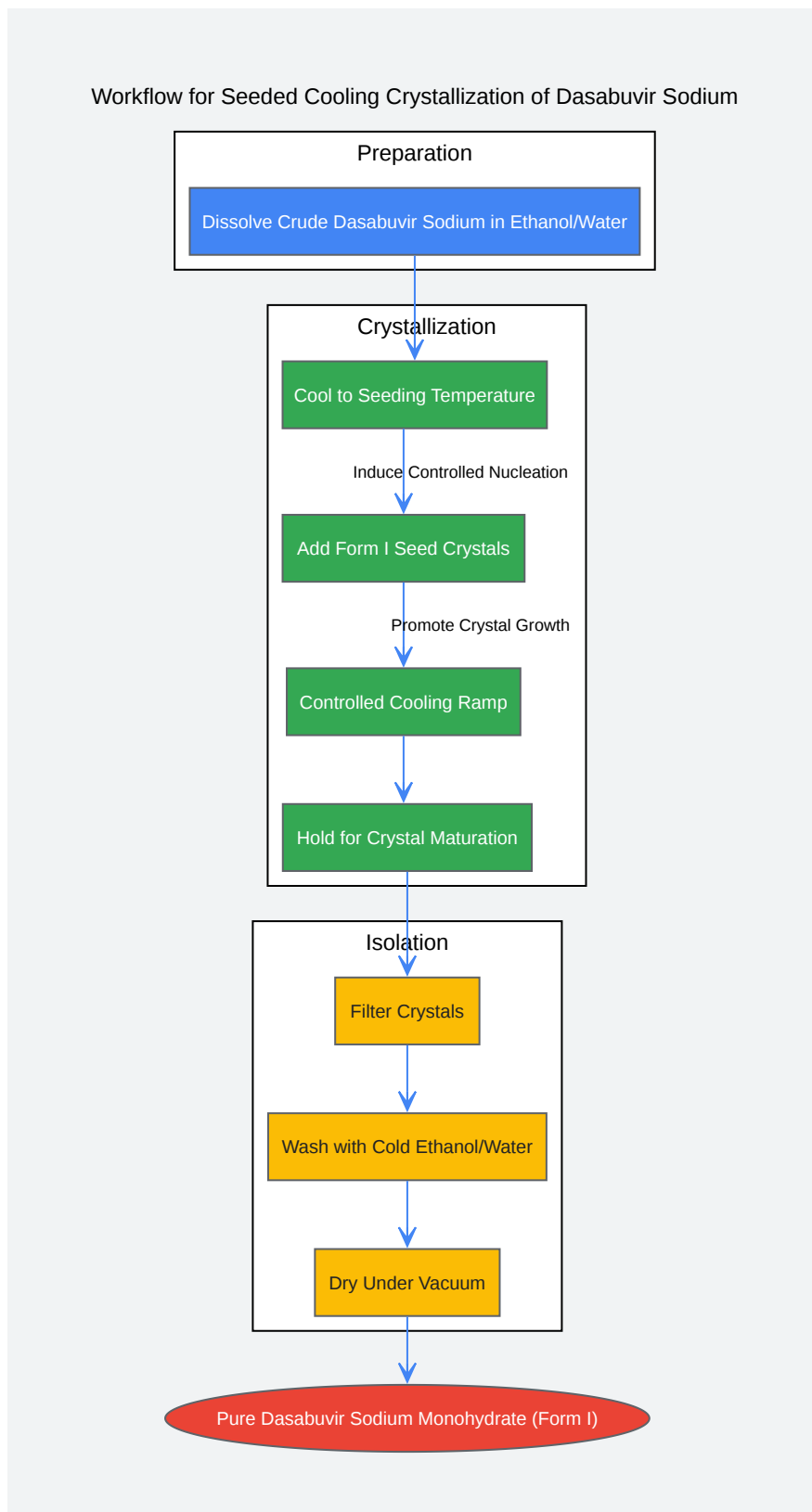
Visualization of Experimental Workflows

Workflow for Anti-Solvent Crystallization of Dasabuvir Sodium



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Caption: Anti-Solvent Crystallization Workflow.

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Caption: Seeded Cooling Crystallization Workflow.

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